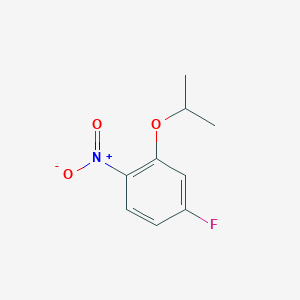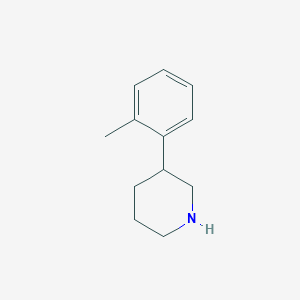
3-(2-Methylphenyl)piperidine
説明
“3-(2-Methylphenyl)piperidine” is a compound with the CAS Number: 661470-63-9 . It has a molecular weight of 175.27 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is widespread and plays a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylphenyl)piperidine” is represented by the linear formula: C12 H17 N . The InChI code for the compound is 1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 .
Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
“3-(2-Methylphenyl)piperidine” is a solid compound . The SMILES string for the compound is Cl.Cc1ccccc1C2CCCNC2 . The InChI for the compound is 1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H .
科学的研究の応用
Inhibition of Macrophage Activation and Graft Rejection
One study focused on a novel piperidine compound, DTCM-glutarimide, derived from 3-(2-Methylphenyl)piperidine, showing its potential to inhibit macrophage activation and suppress graft rejection. This compound inhibited the LPS-induced expression of inflammatory markers in macrophages and prolonged graft survival in heart transplantation experiments in mice. It suggests the compound's utility as a new anti-inflammatory agent (Takeiri et al., 2011).
Anticancer Applications
Several derivatives of 3-(2-Methylphenyl)piperidine have been synthesized and evaluated for their anticancer potential. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed potent anticancer activities against various cancer cell lines. Some compounds demonstrated strong inhibitory effects on cancer cell growth, indicating their potential as anticancer agents (Rehman et al., 2018).
Corrosion Inhibition
The electrochemical behavior of N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor for steel in acidic conditions was investigated. The compound showed high inhibition efficiency, suggesting its potential application in protecting metals against corrosion in industrial settings (Rajendraprasad et al., 2020).
Analgesic Effects
Research on a new derivative of phencyclidine, 1-[1-(2-Methylphenyl)(cyclohexyl)]-3-piperidinol, has indicated its analgesic effects. The compound was effective in acute thermal and chronic pain models in rats, suggesting its potential application in pain management (Ahmadi et al., 2010).
Anti-Cancer and Anti-Angiogenic Properties
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-cancer and anti-angiogenic properties. These compounds effectively blocked the formation of blood vessels in vivo and exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
将来の方向性
Piperidine and its derivatives are of great interest due to their biological potential . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-(2-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSRZADCJRPBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451728 | |
| Record name | 3-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)piperidine | |
CAS RN |
661470-63-9 | |
| Record name | 3-(2-Methylphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661470-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



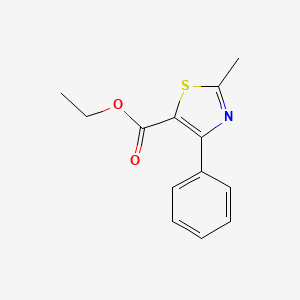
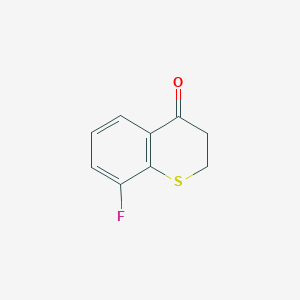
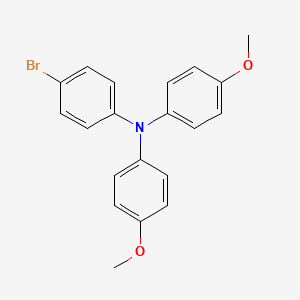
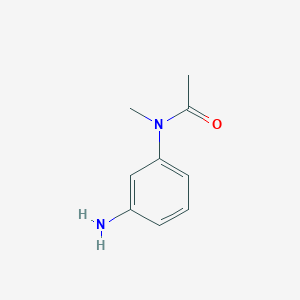
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)



